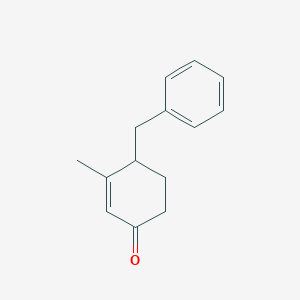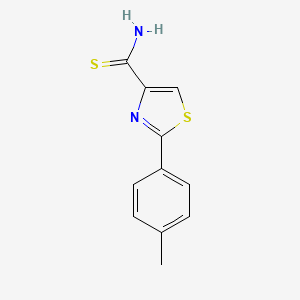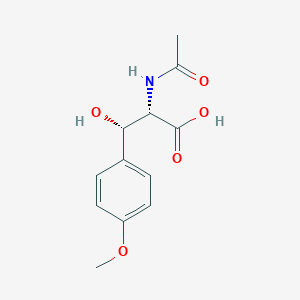
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxyphenyl group attached to the serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the beta position through selective hydroxylation.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxy groups play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group provides additional interactions that enhance binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S) N-Acetyl-b-hydroxy-3-(p-hydroxyphenyl)serine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S,3S) N-Acetyl-b-hydroxy-3-(p-chlorophenyl)serine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional interactions, such as hydrogen bonding and van der Waals forces, which can enhance the compound’s binding affinity and specificity for its molecular targets.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S,3S)-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-10(12(16)17)11(15)8-3-5-9(18-2)6-4-8/h3-6,10-11,15H,1-2H3,(H,13,14)(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
AGFWAAYXBADAAF-QWRGUYRKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


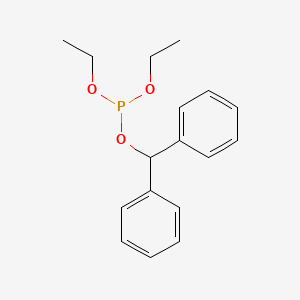
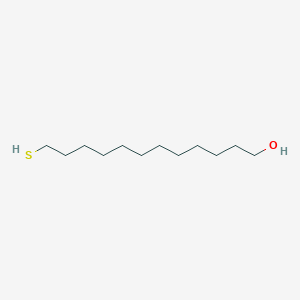
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
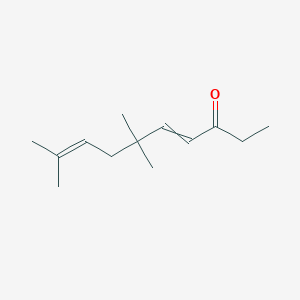
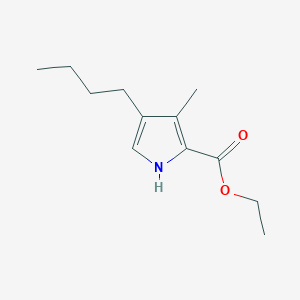

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
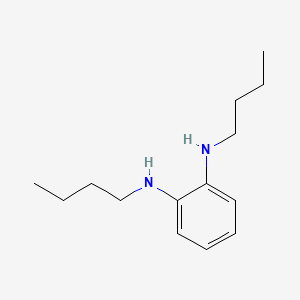
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
